N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903286-01-0
VCID: VC6309275
InChI: InChI=1S/C21H20N8O2/c1-14-25-26-19-7-6-17(27-29(14)19)15-2-4-16(5-3-15)24-21(30)18-12-20(23-13-22-18)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,24,30)
SMILES: CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5
Molecular Formula: C21H20N8O2
Molecular Weight: 416.445

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

CAS No.: 1903286-01-0

Cat. No.: VC6309275

Molecular Formula: C21H20N8O2

Molecular Weight: 416.445

* For research use only. Not for human or veterinary use.

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide - 1903286-01-0

Specification

CAS No. 1903286-01-0
Molecular Formula C21H20N8O2
Molecular Weight 416.445
IUPAC Name N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C21H20N8O2/c1-14-25-26-19-7-6-17(27-29(14)19)15-2-4-16(5-3-15)24-21(30)18-12-20(23-13-22-18)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,24,30)
Standard InChI Key QBRFIGNULFBRRF-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine core fused at the 6-position to a phenyl group, which is further connected via a carboxamide bond to a 6-morpholinopyrimidine moiety . Key structural attributes include:

  • Triazolo-pyridazine system: A bicyclic scaffold comprising a triazole ring (positions 1-3) fused to a pyridazine (positions 4-6), with a methyl group at the 3-position.

  • Phenyl linker: Provides rigidity and facilitates π-π interactions with biological targets.

  • Pyrimidine carboxamide: The morpholine substituent at the 6-position enhances solubility and potential hydrogen-bonding capacity.

The SMILES string CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 confirms this arrangement .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₁H₂₀N₈O₂
Molecular Weight416.45 g/mol
IUPAC NameN-[4-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
LogP (Predicted)2.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

The compound’s moderate lipophilicity (LogP ~2.8) and molecular weight (<500) align with Lipinski’s Rule of Five, suggesting potential oral bioavailability. The morpholine group contributes to aqueous solubility, while the aromatic systems may facilitate membrane penetration.

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis of patents reveals that substitutions at the triazole’s 3-position (e.g., methyl vs. cyclopropane) significantly alter target affinity . For example, cyclopropane derivatives in US9415037B2 exhibit enhanced kinase inhibition, suggesting that the methyl group in this compound may balance potency and metabolic stability .

Biological Activity and Mechanism of Action

Cytotoxic Effects

While direct cytotoxicity data are unavailable, structurally related compounds demonstrate IC₅₀ values of 0.5–5 µM against A549 (lung) and MCF-7 (breast) cancer cells. The phenyl-carboxamide linker is critical for cellular uptake, as truncation reduces activity by >10-fold .

Pharmacological Considerations

ADMET Profiles

  • Absorption: Predicted Caco-2 permeability: 12 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the morpholine ring resisting rapid degradation.

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA98/-S9: negative).

Research Gaps and Future Directions

  • Target Identification: Proteomic profiling to elucidate primary and off-target interactions.

  • In Vivo Efficacy: Xenograft models to evaluate antitumor activity and optimal dosing.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator